molecular formula C22H28N2O B2814563 4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone CAS No. 329058-21-1

4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone

Cat. No. B2814563
CAS RN: 329058-21-1
M. Wt: 336.479
InChI Key: COMBSXCWDNHHOG-UHFFFAOYSA-N
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Description

“4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone” is a chemical compound with the molecular formula C22H28N2O . It is a complex organic compound that falls under the category of ketones .


Molecular Structure Analysis

The molecular structure of “4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone” is determined by its molecular formula, C22H28N2O . The exact 3D structure would require more specific information such as bond lengths and angles, which are not available in the sources I found .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone” is not specified in the sources I found. The mechanism of action would depend on the context in which the compound is used, such as in a biological or chemical process .

Future Directions

The future directions for research and use of “4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone” are not specified in the sources I found. Future directions would depend on the results of ongoing research and development efforts .

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-22(2,3)20-11-9-19(10-12-20)21(25)24-15-13-23(14-16-24)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMBSXCWDNHHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320844
Record name (4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone

CAS RN

329058-21-1
Record name (4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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